3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3-Methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a central oxadiazole ring substituted at the 2-position with a 5,6,7,8-tetrahydronaphthalen-2-yl group and at the 5-position with a benzamide moiety bearing a 3-methoxy substituent. Its synthesis typically follows a two-step procedure involving coupling of 3-methoxybenzoic acid with 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine under standard amide-forming conditions, yielding the target compound with a moderate yield (39%) and high purity (>95%) .
Properties
IUPAC Name |
3-methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-8-4-7-15(12-17)18(24)21-20-23-22-19(26-20)16-10-9-13-5-2-3-6-14(13)11-16/h4,7-12H,2-3,5-6H2,1H3,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQJIKRVGJSHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. The oxadiazole moiety in the structure is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 342.4 g/mol. Its structure features a methoxy group and an oxadiazole ring that contribute to its biological activity.
The mechanism of action for this compound involves interaction with various biological targets:
- Inhibition of Enzymes : It has been shown to inhibit key enzymes involved in cancer cell proliferation.
- Cell Cycle Regulation : The compound may affect cell cycle checkpoints leading to apoptosis in cancer cells.
- Antibacterial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive bacteria.
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines with IC50 values ranging from 1.5 to 10 µM depending on the cell type .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 3.1 |
| HeLa (Cervical) | 4.5 |
| A549 (Lung) | 6.0 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : It displayed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 16 µM for Gram-positive strains .
| Bacteria | MIC (µM) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
Case Studies
- Study on Anticancer Properties : A study published in a peer-reviewed journal highlighted the synthesis of several oxadiazole derivatives and their evaluation against breast cancer cell lines. The compound exhibited selective cytotoxicity towards MCF-7 cells with minimal toxicity towards normal cells .
- Antimicrobial Study : Another research article focused on the antibacterial properties of various oxadiazole derivatives, including our compound of interest. The results showed a promising antibacterial effect against multiple strains of bacteria, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: The 3-methoxy group in the target compound introduces electron-donating properties, contrasting with electron-withdrawing groups (e.g., -CF₃ in compound 6) or halogen substituents (e.g., -Br in compound 7).
- Synthetic Efficiency : The target compound’s yield (39%) is higher than derivatives with bulkier substituents (e.g., 4-isopropoxy, 12% yield), suggesting steric hindrance or reactivity challenges in the latter .
Key Observations :
- Antimicrobial Potential: While the target compound lacks reported antimicrobial data, structurally similar derivatives like OZE-I (cyclopropanecarboxamide substitution) exhibit potent activity against Staphylococcus aureus (MIC: 8–16 µg/mL), highlighting the importance of the tetrahydronaphthalenyl-oxadiazole core in antibacterial activity .
Physicochemical and Pharmacokinetic Profiles
Table 3: Lipophilicity and Drug-Likeness Parameters
| Compound Name (ID) | logP | Molecular Weight | H-Bond Donors | H-Bond Acceptors | Lipinski Compliance |
|---|---|---|---|---|---|
| Target Compound (10) | ~3.2* | 375.41 | 2 | 5 | Yes |
| 3-Trifluoromethyl derivative (6) | ~4.1* | 427.38 | 2 | 5 | Yes |
| OZE-III | 2.8 | 279.72 | 2 | 4 | Yes |
| Compound 4 (Non-compliant example) | >5.0 | 554.21 | 1 | 6 | No |
Key Observations :
- The target compound adheres to Lipinski’s rule of five (logP ~3.2, molecular weight <500), suggesting favorable oral bioavailability compared to non-compliant analogs like compound 4 (logP >5.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
